3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole
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Overview
Description
3-(2H-1,3-benzodioxol-5-yl)-5-{[5-(3-bromophenyl)-1,3,4-oxadiazol-2-yl]methyl}-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C18H11BrN4O4 and its molecular weight is 427.214. The purity is usually 95%.
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Scientific Research Applications
1. Synthesis and Structural Analysis
- Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate is involved in the synthesis and structural analysis of various chemical compounds. For instance, the compound has been used in the synthesis of N-substituted 2-amino- and 2-methylquinoline-3,4-dicarboximides, which undergo imide N-alkylation reactions and condense with certain aldehydes to form derivatives, although these derivatives did not exhibit antimalarial activity (Campaigne & Hutchinson, 1970).
2. Antioxidant and Anti-diabetic Properties
- Novel chloroquinoline derivatives related to this compound have been synthesized, and their properties were extensively studied. These derivatives have shown promising antioxidant activities and have been suggested as potential anti-diabetic agents due to their ability to inhibit Glycogen Phosphorylase, a protein involved in glucose metabolism (Murugavel et al., 2017).
3. Structural Insights from Crystallography
- The crystal structures of compounds related to Methyl 4-[(3-chloro-2-methylphenyl)amino]-6-methylquinoline-2-carboxylate, specifically anticonvulsant enaminones, have been determined to provide insights into their structural conformation and intermolecular interactions. These studies have contributed to understanding the molecular shape, hydrogen bonding, and stability of such compounds (Kubicki et al., 2000).
4. Exploration in Drug Synthesis
- The compound and its derivatives have been used in the synthesis of various bioactive molecules, such as quinolines and heterocyclo[x,y-c]quinolines, which have potential applications in treating various diseases due to their diverse biological properties. This includes potential use in chemotherapy for malaria, as well as antibacterial and antihypoxic activities (Khodair et al., 1999), (Ukrainets et al., 2014).
Mechanism of Action
Target of Action
A structurally similar compound, tolfenamic acid, is known to inhibitpantothenate kinase (EC 2.7.1.33) and prostaglandin-endoperoxide synthase (EC 1.14.99.1) . These enzymes play crucial roles in various biological processes, including inflammation and pain sensation.
Mode of Action
Tolfenamic acid, a similar compound, acts by inhibiting the action of pantothenate kinase and prostaglandin-endoperoxide synthase . This inhibition prevents the formation of prostaglandins, which are key mediators of inflammation and pain.
Biochemical Pathways
Tolfenamic acid, a similar compound, is known to affect thearachidonic acid pathway . By inhibiting prostaglandin-endoperoxide synthase, it prevents the conversion of arachidonic acid to prostaglandins, thereby reducing inflammation and pain.
Pharmacokinetics
The pharmacokinetics of a similar compound, tolfenamic acid, have been studied . The bioavailability of a drug is influenced by its absorption, distribution, metabolism, and excretion (ADME) properties.
Result of Action
Tolfenamic acid, a similar compound, is known to relieve the pain of migraines and also shows anticancer activity .
Future Directions
Properties
IUPAC Name |
2-[[3-(1,3-benzodioxol-5-yl)-1,2,4-oxadiazol-5-yl]methyl]-5-(3-bromophenyl)-1,3,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H11BrN4O4/c19-12-3-1-2-11(6-12)18-22-21-16(26-18)8-15-20-17(23-27-15)10-4-5-13-14(7-10)25-9-24-13/h1-7H,8-9H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CYXOAMOEVAKNLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C3=NOC(=N3)CC4=NN=C(O4)C5=CC(=CC=C5)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H11BrN4O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
427.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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